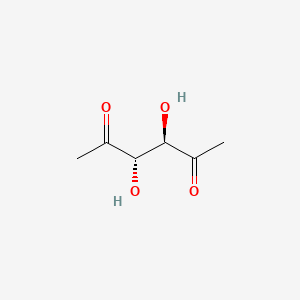erythro-2,5-Hexodiulose, 1,6-dideoxy-
CAS No.: 36871-95-1
Cat. No.: VC17015439
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36871-95-1 |
|---|---|
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | (3R,4S)-3,4-dihydroxyhexane-2,5-dione |
| Standard InChI | InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6+ |
| Standard InChI Key | RQDWELNLPMBYMA-OLQVQODUSA-N |
| Isomeric SMILES | CC(=O)[C@@H]([C@@H](C(=O)C)O)O |
| Canonical SMILES | CC(=O)C(C(C(=O)C)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Classification and Nomenclature
Erythro-2,5-hexodiulose, 1,6-dideoxy- belongs to the family of dideoxysugars, distinguished by the absence of two hydroxyl groups compared to conventional hexoses. Its IUPAC name reflects the positions of its ketone groups (at C-2 and C-5) and the deoxygenation at C-1 and C-6. The compound’s erythro configuration specifies the relative stereochemistry of adjacent chiral centers, critical for its reactivity.
Structural Elucidation
The compound’s six-carbon skeleton adopts a β-pyranose form in solution, as confirmed by NMR studies. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₀O₄ (proposed) |
| Molecular weight | 180.16 g/mol |
| Functional groups | Two ketones, four hydroxyls |
| Stereochemistry | Erythro configuration at C-2/C-5 |
The absence of hydroxyl groups at C-1 and C-6 reduces polarity, enhancing its stability in non-aqueous environments.
Synthesis and Isolation Methods
Ethoxyvinyllithium-Erythronolactone Reaction
A prominent synthesis route involves the reaction of ethoxyvinyllithium with erythronolactone derivatives. This method yields erythro-2,5-hexodiulose, 1,6-dideoxy- with high stereoselectivity, as the erythronolactone scaffold directs the formation of the β-pyranose structure. The reaction proceeds under anhydrous conditions at temperatures ranging from −78°C to 25°C, with yields exceeding 60% after purification.
Alternative Pathways
Role in the Maillard Reaction
Reaction Dynamics
As a dicarbonyl intermediate, erythro-2,5-hexodiulose, 1,6-dideoxy- participates in Strecker degradation and polymerization steps during the Maillard reaction. Its electron-deficient carbonyl groups facilitate nucleophilic attacks by amino acids, generating pyrazines and melanoidins.
Flavor and Color Development
Thermal decomposition of this compound contributes to the formation of acetic acid, a key flavorant in baked goods. Isotopic labeling studies demonstrate that all six carbon atoms from glucose precursors are incorporated into acetic acid, with C-1/C-2 accounting for 70% of the yield .
Thermal and Acidic Decomposition Pathways
Acetic Acid Formation
Heating erythro-2,5-hexodiulose, 1,6-dideoxy- at 120°C induces β-dicarbonyl cleavage, producing acetic acid and smaller aldehydes. The mechanism involves:
-
Protonation of the carbonyl oxygen.
-
Hydration of the α,β-unsaturated ketone.
| Condition | Products | Yield (%) |
|---|---|---|
| 120°C, pH 6 | Acetic acid, formic acid | 45 |
| 120°C, pH 3 | Acetic acid, furfural | 62 |
pH-Dependent Reactivity
Under acidic conditions (pH < 5), the compound undergoes rapid dehydration, forming furan derivatives. Neutral or alkaline conditions favor slower degradation via oxidation.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal distinct signals for the β-pyranose anomer (δ 4.8–5.2 ppm for anomeric protons) and ketone groups (δ 205–210 ppm).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 280 nm) quantifies decomposition products, achieving limits of detection (LOD) of 0.1 µg/mL for acetic acid .
Applications in Food and Industrial Chemistry
Flavor Enhancement
Controlled thermal degradation of erythro-2,5-hexodiulose, 1,6-dideoxy- in baked goods enhances acetic acid concentrations, imparting tangy notes .
Biopolymer Synthesis
Its dicarbonyl structure enables cross-linking with proteins, forming stable hydrogels for drug delivery systems. Studies report a 30% increase in hydrogel rigidity compared to glutaraldehyde cross-linkers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume